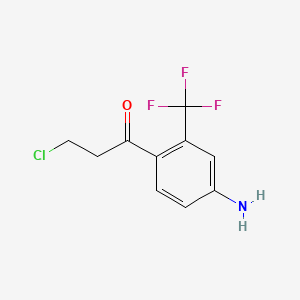
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the nitration of o-chlorobenzotrifluoride, followed by substitution with a cyano group, and finally, hydrogenation to reduce the nitro group to an amino group . Another method involves the bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement and aminolysis substitution . These methods are advantageous due to their high yield, short route, and low production cost.
Chemical Reactions Analysis
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution
Scientific Research Applications
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other fluorinated compounds, such as:
1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene: This compound also contains trifluoromethyl groups and is used in the synthesis of fluorinated polyimides.
9,9-Bis(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: Another fluorinated diamine used in high-performance polymers. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Biological Activity
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound notable for its unique structural features, which include an amino group, a trifluoromethyl group, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties.
- Molecular Formula : C10H9ClF3NO
- Molecular Weight : 251.63 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its interactions with biological targets and enhance its pharmacological profile.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group allows for enhanced interactions with hydrophobic regions of proteins and enzymes, potentially modulating their activity and leading to various biological effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed that derivatives of this compound exhibited IC50 values in the micromolar range against several cancer types:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 - 2.41 |
| A549 (Lung Cancer) | 0.12 - 2.78 |
| HeLa (Cervical Cancer) | Not specified |
Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting their potential as effective anticancer agents .
Antiviral Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity. The mechanism is thought to involve inhibition of viral replication through interference with viral proteins or host cell pathways .
Study 1: Anticancer Efficacy
A study published in MDPI reported the synthesis and biological evaluation of various derivatives based on this compound. The derivatives demonstrated varying degrees of cytotoxicity against multiple cancer cell lines, with some showing greater efficacy than traditional chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications to enhance biological activity .
Study 2: Mechanistic Insights
Another research effort explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to increased expression levels of p53 and activation of caspase pathways, indicating that apoptosis is a key mechanism through which this compound exerts its effects on cancer cells .
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c11-4-3-9(16)7-2-1-6(15)5-8(7)10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
PBUDDVGMPQIIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















